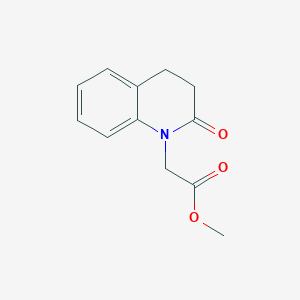
Acide 2-(5-bromo-1H-indazol-3-yl)acétique
Vue d'ensemble
Description
2-(5-Bromo-1H-indazol-3-yl)acetic acid is a chemical compound with the CAS Number: 885271-84-1 . It has a molecular weight of 255.07 and is a light yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is (5-bromo-1H-indazol-3-yl)acetic acid . The InChI code is 1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
The compound is a light yellow solid . It has a molecular weight of 255.07 . The InChI code is 1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) .Applications De Recherche Scientifique
Activité Antitumorale
Les dérivés de l'indazole, y compris l'acide 2-(5-bromo-1H-indazol-3-yl)acétique, ont été étudiés pour leur activité antitumorale potentielle . Dans une étude, une série de dérivés de l'indazole a été synthétisée et évaluée pour ses activités inhibitrices contre des lignées cellulaires cancéreuses humaines du poumon (A549), de la leucémie myéloïde chronique (K562), de la prostate (PC-3) et de l'hépatome (Hep-G2) . L'un des composés a montré un effet inhibiteur prometteur contre la lignée cellulaire K562 .
Induction de l'Apoptose
Les dérivés de l'indazole peuvent affecter l'apoptose et le cycle cellulaire, possiblement en inhibant les membres de la famille Bcl2 et la voie p53/MDM2 de manière dépendante de la concentration . Cela en fait des candidats potentiels pour le développement d'agents anticancéreux efficaces et peu toxiques .
Traitement du VIH
La 7-bromo-4-chloro-1H-indazol-3-amine, un dérivé de l'indazole, est utilisée dans la synthèse du Lenacapavir, un puissant inhibiteur de la capside pour le traitement des infections à VIH-1 . Cela montre le potentiel des dérivés de l'indazole dans le développement de traitements contre les maladies virales.
Développement de Médicaments Anticancéreux
Les composés de l'indazole sont une partie importante de nombreux produits naturels et médicaments commercialisés . Divers dérivés substitués de l'indazole ont attiré une grande attention en raison de leurs diverses activités biologiques, telles que l'antitumorale, l'anti-inflammatoire, l'antibactérienne, l'antidiabétique et l'anti-ostéoporose .
Développement de Procédés
La synthèse de dérivés de l'indazole, y compris l'this compound, est un domaine de recherche active en développement de procédés . De nouvelles méthodes de synthèse sont en cours de développement pour améliorer l'efficacité et la capacité de production de ces composés .
Découverte de Médicaments
Les dérivés de l'indazole sont une classe privilégiée de structures hétérocycliques communes à de nombreux composés biologiquement actifs . Ils sont souvent utilisés dans les efforts de découverte de médicaments pour développer de nouveaux traitements contre diverses maladies .
Mécanisme D'action
Target of Action
Indazole derivatives, which include this compound, have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It’s known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and DNA damage response .
Biochemical Pathways
Given its potential interaction with kinases, it may impact pathways related to cell cycle regulation and dna damage response .
Pharmacokinetics
Indazole derivatives are generally known for their broad range of biological properties, suggesting they may have favorable pharmacokinetic profiles .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, such as anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it’s plausible that 2-(5-Bromo-1H-indazol-3-yl)acetic acid may have similar effects.
Analyse Biochimique
Biochemical Properties
2-(5-Bromo-1H-indazol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 2-(5-Bromo-1H-indazol-3-yl)acetic acid can bind to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular processes .
Cellular Effects
The effects of 2-(5-Bromo-1H-indazol-3-yl)acetic acid on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, this compound can alter the phosphorylation status of various proteins, thereby affecting signal transduction pathways. This can lead to changes in gene expression, as certain transcription factors may be activated or inhibited. Furthermore, 2-(5-Bromo-1H-indazol-3-yl)acetic acid can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(5-Bromo-1H-indazol-3-yl)acetic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity, which affects phosphorylation events within the cell. This compound can bind to the active site of kinases, preventing them from interacting with their substrates. Additionally, 2-(5-Bromo-1H-indazol-3-yl)acetic acid can interact with other biomolecules, such as receptors and transcription factors, influencing their activity and leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Bromo-1H-indazol-3-yl)acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-Bromo-1H-indazol-3-yl)acetic acid remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained inhibition of kinase activity, which may have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(5-Bromo-1H-indazol-3-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
2-(5-Bromo-1H-indazol-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 2-(5-Bromo-1H-indazol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
2-(5-Bromo-1H-indazol-3-yl)acetic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it may interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with kinases and other enzymes .
Propriétés
IUPAC Name |
2-(5-bromo-2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZSMNGIUYNBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614165 | |
| Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-84-1 | |
| Record name | 5-Bromo-1H-indazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


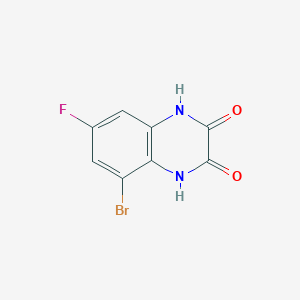
![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)
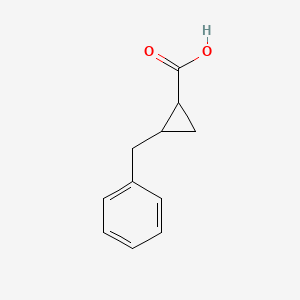
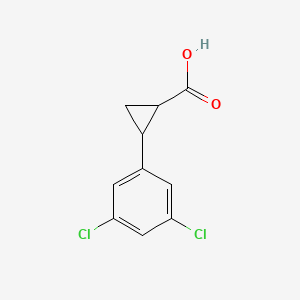
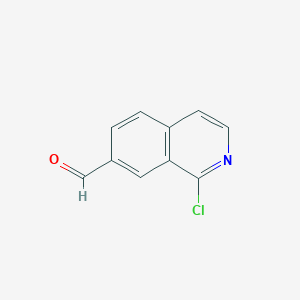
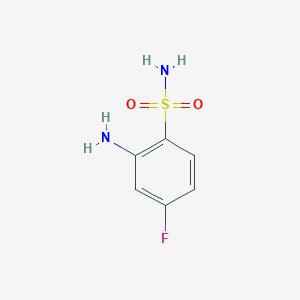


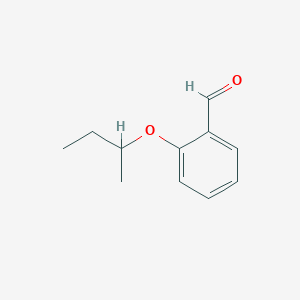


![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)
![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)
